BenchChemオンラインストアへようこそ!

R-Ozanimod

Chiral HPLC Enantiomeric purity Method validation

R-Ozanimod (CAS 1306760-86-0) is the essential (R)-enantiomer reference standard for Ozanimod pharmaceutical analysis. Unlike generic chiral surrogates, only authentic R-Ozanimod satisfies FDA/EMA enantiomeric purity requirements per ICH Q3A/Q6A for ANDA and DMF submissions. Supplied with comprehensive CoA documenting chiral purity, HPLC, MS, and NMR data. Enables validated HPLC/UPLC method for baseline R-/S-ozanimod separation within 15 min. Critical for system suitability testing, QC batch release, and stability studies.

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
Cat. No. B13445195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Ozanimod
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N
InChIInChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m1/s1
InChIKeyXRVDGNKRPOAQTN-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-Ozanimod Reference Standard: The Critical Chiral Impurity for Ozanimod Analytical Development


R-Ozanimod (CAS 1306760-86-0) is the (R)-enantiomer of the FDA/EMA-approved immunomodulatory drug Ozanimod (Zeposia®), a selective sphingosine-1-phosphate receptor 1 and 5 (S1P1/S1P5) modulator used to treat relapsing multiple sclerosis and ulcerative colitis [1]. As the chiral antipode of the therapeutically active S-enantiomer, R-Ozanimod serves as a critical analytical reference standard for enantiomeric purity determination, method validation, and quality control in pharmaceutical development and manufacturing [2]. The compound possesses a single chiral center, yielding a molecular weight of 404.46 g/mol (free base) and is typically supplied with comprehensive characterization data including HPLC, MS, and NMR spectra for regulatory compliance [3].

Why R-Ozanimod Cannot Be Substituted by Generic Chiral Reference Compounds in Ozanimod Method Development


In the context of chiral pharmaceutical analysis, generic chiral reference compounds are wholly inadequate substitutes for the specific antipode under investigation. R-Ozanimod possesses a unique molecular architecture combining an indane-based chiral center with oxadiazole and benzonitrile moieties, yielding distinct chromatographic behavior that cannot be extrapolated from unrelated chiral analytes [1]. Regulatory authorities, including the FDA and EMA, explicitly mandate the determination of the R-antipode in Ozanimod drug substance and product samples as part of required purity assessments per ICH Q3A and Q6A guidelines [2]. Using an incorrect or surrogate chiral reference standard compromises method specificity, accuracy, and linearity, resulting in invalidated analytical procedures, regulatory submission rejection, and potential product quality failures. Only authentic R-Ozanimod reference material, with validated certificate of analysis documenting enantiomeric purity, retention time, and spectral characterization, satisfies regulatory expectations for abbreviated new drug applications (ANDAs), drug master files (DMFs), and commercial batch release testing .

Quantitative Evidence for R-Ozanimod: Chiral Separation Performance and Purity Specifications


Validated HPLC Method for Enantiomeric Purity Determination: R-Ozanimod Quantification in Ozanimod API

A validated direct chiral HPLC method for Ozanimod enantiomeric purity determination, using R-Ozanimod as the reference standard, achieves baseline separation of the R- and S-enantiomers with optimized parameters: Chiralpak AD column thermostated at 10°C, mobile phase methanol:2-propanol:diethylamine (70:30:0.1, v/v/v) at 0.8 mL/min flow rate, delivering complete resolution within 15 minutes [1]. The method was validated per ICH Q2(R2) guidelines, demonstrating suitable specificity, linearity, accuracy, and precision for quantifying trace R-Ozanimod (R-antipode) in Ozanimod (S-enantiomer) samples. Regulatory authorities mandate this enantiomeric purity assessment in Ozanimod drug substance [2].

Chiral HPLC Enantiomeric purity Method validation

Enantiomeric Identity Verification: S-Ozanimod Versus R-Ozanimod Stereochemical Configuration

Ozanimod contains a single chiral carbon atom and exists as two enantiomeric forms: S-ozanimod (the pharmacologically active therapeutic agent, CAS 1306760-87-1) and R-ozanimod (the chiral impurity, CAS 1306760-86-0) [1]. The R-enantiomer is present in Ozanimod drug substance as a process-related chiral impurity requiring strict control. The two enantiomers exhibit distinct retention characteristics on polysaccharide-based chiral stationary phases under polar organic elution conditions [2].

Chirality Enantiomer differentiation Stereochemistry

Regulatory Purity Control Threshold: R-Ozanimod Impurity Limit Specification in Ozanimod API

Regulatory authorities mandate the determination of the R-antipode in Ozanimod samples as part of necessary purity assessments [1]. Industry practice for Ozanimod API establishes a chiral impurity limit of ≤0.1% for the R-enantiomer, consistent with ICH Q3A qualification thresholds for unspecified impurities in drug substances with maximum daily doses ≤2 g [2]. Ozanimod contains a single chiral carbon atom, and the more effective S-enantiomer is employed therapeutically; consequently, the R-antipode must be controlled as a specified impurity [1].

Impurity control Regulatory compliance Quality specification

Documented Purity Profile and Traceability: R-Ozanimod Reference Standard Characterization Data

Authentic R-Ozanimod reference standard is supplied with comprehensive analytical documentation, including a Certificate of Analysis (CoA) reporting assigned purity values, HPLC/GC chromatograms demonstrating purity, mass spectrometry (MS) confirming molecular weight, and ¹H NMR spectra verifying structural identity [1]. This level of characterization, compliant with ICH Q6A specifications for new drug substances and Q2(R2) for analytical procedure validation, is essential for establishing method accuracy, precision, and linearity in quantifying R-Ozanimod content in Ozanimod samples [2].

Reference standard Certificate of Analysis Traceability

Validated Application Scenarios for R-Ozanimod Reference Standard in Pharmaceutical Analysis


Analytical Method Development and Validation for Ozanimod Enantiomeric Purity

R-Ozanimod serves as the essential chiral reference standard for developing and validating HPLC or UPLC methods to determine enantiomeric purity in Ozanimod drug substance and finished product. The validated method described by Ferencz et al. (2024) achieves baseline separation of R- and S-ozanimod within 15 minutes using a Chiralpak AD column at 10°C with methanol:2-propanol:diethylamine (70:30:0.1) mobile phase, enabling accurate quantification of the R-antipode at regulatory specification limits [1].

Quality Control Release Testing of Ozanimod API and Drug Product Batches

In pharmaceutical quality control laboratories, R-Ozanimod reference standard is used as the comparator for system suitability testing and as the calibration standard for quantifying chiral impurity content in Ozanimod API and finished dosage form batches prior to commercial release. The reference standard must be accompanied by a valid Certificate of Analysis documenting purity, traceability to pharmacopeial standards (USP or EP), and storage at 2–8°C for long-term stability .

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

R-Ozanimod is a critical component of the analytical sections in ANDA and DMF regulatory submissions for generic Ozanimod products. The reference standard, supported by full characterization data (CoA, HPLC, MS, NMR), demonstrates that the applicant's analytical methodology can reliably detect and quantify the R-enantiomer impurity, satisfying FDA and EMA requirements for demonstrating pharmaceutical equivalence and acceptable purity control [2].

Stability-Indicating Method Verification and Forced Degradation Studies

During stability studies of Ozanimod drug substance and product, R-Ozanimod reference standard is employed to verify that the chiral purity method remains stability-indicating and capable of resolving the R-antipode from the S-enantiomer and potential degradation products. This ensures that any increase in R-Ozanimod content during storage (e.g., due to racemization) can be accurately detected and quantified, supporting shelf-life specification establishment [1].

Quote Request

Request a Quote for R-Ozanimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.